2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (TMVTS) is a cyclic siloxane molecule with four vinyl groups and four methyl groups attached to the silicon atoms. It is synthesized through the ring-opening polymerization of tetramethyldisiloxane (TMDS) in the presence of a suitable catalyst. Research has explored various methods for TMVTS synthesis, including using cationic initiators, [] Ziegler-Natta catalysts, [] and ring-opening metathesis polymerization (ROMP). []
One of the primary applications of TMVTS in scientific research lies in its ability to undergo cross-coupling reactions. The presence of vinyl groups on the molecule allows it to participate in various cross-coupling reactions, such as Suzuki-Miyaura coupling and Sonogashira coupling, with various aryl and vinyl halides. This has enabled the synthesis of diverse organic molecules with tailored functionalities, making TMVTS a valuable building block in organic synthesis. []
Due to its cyclic structure and the presence of vinyl groups, TMVTS can serve as a precursor for various types of polymers. Research has explored its use in the synthesis of:
Beyond the aforementioned applications, research has also explored the use of TMVTS in other areas, including:
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane is a siloxane compound with the molecular formula and a molecular weight of 344.66 g/mol. It is categorized under organosilicon compounds and is recognized for its unique structure featuring four vinyl groups and four methyl groups attached to a cyclotetrasiloxane backbone. This compound is primarily used in various industrial applications due to its versatile chemical properties and ability to participate in polymerization reactions .
The synthesis of 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane typically involves:
These methods allow for tailored synthesis depending on desired properties and applications .
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane finds extensive use in several fields:
Several compounds exhibit structural or functional similarities to 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane. Here are some notable examples:
Compound Name | Structure | Key Features |
---|---|---|
Octamethylcyclotetrasiloxane | Base structure for many siloxanes; lacks vinyl groups | |
1-Hydroxy-1-(trimethylsiloxy)-3-vinylcyclopropane | Contains vinyl group; used in polymer synthesis | |
3-Methacryloxypropyltrimethoxysilane | Vinyl group facilitates cross-linking; used in adhesives |
Uniqueness: The defining feature of 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane is its high degree of substitution with both methyl and vinyl groups on a cyclotetrasiloxane framework. This unique combination enhances its reactivity and versatility compared to other siloxanes and organosilicon compounds.
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane is an organosilicon compound with the molecular formula C₁₂H₂₄O₄Si₄ [2] [4] [5]. The compound possesses a molecular weight of 344.66 g/mol, representing a precise mass measurement of 344.664 atomic mass units [4]. This cyclic siloxane structure incorporates twelve carbon atoms, twenty-four hydrogen atoms, four oxygen atoms, and four silicon atoms arranged in a distinctive eight-membered ring configuration [2] [3] [5].
The compound is registered under Chemical Abstracts Service number 2554-06-5 and carries the MDL number MFCD00040293 [3] [8]. The molecular structure consists of alternating silicon and oxygen atoms forming the backbone ring, with each silicon center bearing one methyl group and one vinyl group as substituents [1] [3] [5].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₂H₂₄O₄Si₄ | [2] [4] [5] |
Molecular Weight | 344.66 g/mol | [4] [5] |
Monoisotopic Mass | 344.075165 g/mol | [4] |
Chemical Abstracts Service Number | 2554-06-5 | [2] [3] [8] |
MDL Number | MFCD00040293 | [3] [8] |
The spatial configuration of 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane involves an eight-membered cyclic framework composed of alternating silicon and oxygen atoms [2] [4]. The ring structure exhibits characteristic puckering conformations typical of cyclotetrasiloxane systems, where the eight-membered ring adopts non-planar geometries to minimize steric interactions [25] [28].
The compound exists as multiple stereoisomers due to the presence of four asymmetric silicon centers, each bearing different substituents [24]. Four distinct stereoisomeric forms have been identified: all-cis, all-trans, cis-trans-cis, and cis-cis-trans configurations [24]. These stereoisomers arise from the different spatial arrangements of methyl and vinyl substituents around the silicon atoms within the ring framework [24].
Crystallographic studies of related cyclotetrasiloxane compounds indicate that silicon-oxygen bond lengths typically range from 1.610 to 1.637 Angstroms, while oxygen-silicon-oxygen bond angles measure approximately 109-111 degrees [23]. The silicon-carbon bond lengths for both methyl and vinyl substituents fall within the range of 1.827 to 1.886 Angstroms [23].
The ring conformation demonstrates significant flexibility, with the ability to undergo conformational changes through ring puckering motions [25] [28]. These conformational variations contribute to the compound's dynamic behavior in solution and influence its physical and chemical properties [25].
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane exhibits distinctive physical properties that reflect its molecular structure and intermolecular interactions [1] [3] [5]. The compound appears as a colorless to almost colorless transparent liquid at room temperature [5].
The boiling point has been reported with slight variations across different sources, ranging from 110-112°C at 10 mmHg to 111-112°C at 10 mmHg [1] [3] [5]. The melting point is consistently reported as -44°C with decomposition occurring upon melting [1] [3] [5]. The density at 25°C measures 0.997 g/mL, indicating a density very close to that of water [1] [3] [5].
Physical Property | Value | Conditions | Reference |
---|---|---|---|
Boiling Point | 111-112°C | 10 mmHg | [1] [3] [5] |
Melting Point | -44°C (decomposition) | Standard pressure | [1] [3] [5] |
Density | 0.997 g/mL | 25°C | [1] [3] [5] |
Flash Point | 112°C (233°F) | Standard conditions | [3] |
Vapor Pressure | 93.5 Pa | 25°C | [5] |
Viscosity | 6.3 mm²/s | Room temperature | [5] |
Water Solubility | 7 μg/L | 23°C | [5] |
Refractive Index | 1.410-1.425 | Variable conditions | [15] |
The refractive index of polysiloxane networks based on this compound ranges from 1.410 to 1.425, with the specific value depending on crosslink density and molecular environment [15] [17]. The compound demonstrates excellent thermal stability with decomposition temperatures around 480°C when incorporated into polymer networks [15].
The water solubility is extremely low at 7 μg/L at 23°C, reflecting the hydrophobic nature of the organosilicon framework [5]. Conversely, the compound exhibits miscibility with most organic solvents, making it suitable for various synthetic applications [3].
The spectroscopic characterization of 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane provides detailed insights into its molecular structure and electronic environment [6] [11] [12]. Multiple spectroscopic techniques have been employed to elucidate the compound's structural features.
Silicon-29 Nuclear Magnetic Resonance spectroscopy reveals a characteristic chemical shift at -37.0 ppm for the silicon atoms in the cyclotetrasiloxane ring [11]. This chemical shift is consistent with silicon atoms in tetrasubstituted siloxane environments bearing both methyl and vinyl substituents [19] [20] [21].
The proton Nuclear Magnetic Resonance spectrum exhibits complex multipicity patterns due to the presence of multiple stereoisomers [24]. The vinyl protons appear in the characteristic alkenic region, while methyl groups bound to silicon display signals with distinct coupling patterns [11] [24].
Carbon-13 Nuclear Magnetic Resonance spectroscopy shows multiple signals corresponding to the various carbon environments, including vinyl carbons, methyl carbons bound to silicon, and the carbons within the vinyl substituents [11]. The multiplicity of signals reflects the stereoisomeric complexity of the compound [24].
Infrared spectroscopic analysis reveals characteristic absorption bands that identify key functional groups within the molecule [6] [12]. The spectrum displays strong silicon-oxygen-silicon asymmetric stretching vibrations at 985 cm⁻¹ [11]. Silicon-carbon stretching vibrations appear at 1034 cm⁻¹ [11].
The National Institute of Standards and Technology database contains detailed infrared spectral data collected using a Perkin-Elmer 521 grating instrument [6]. The spectrum was recorded in solution using carbon tetrachloride and carbon disulfide as solvents across different wavenumber ranges [6].
Spectroscopic Technique | Key Absorption/Chemical Shift | Assignment | Reference |
---|---|---|---|
²⁹Si Nuclear Magnetic Resonance | -37.0 ppm | Silicon in cyclotetrasiloxane | [11] |
Infrared | 985 cm⁻¹ | Silicon-oxygen-silicon asymmetric stretch | [11] |
Infrared | 1034 cm⁻¹ | Silicon-carbon stretch | [11] |
Infrared | 1302 cm⁻¹ | Spectral artifact from solvent change | [6] |
Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 344, corresponding to the molecular weight of the compound [4]. The fragmentation pattern exhibits characteristic losses typical of organosilicon compounds, including loss of vinyl groups and methyl radicals [16] [18].
Industrial synthesis of 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane represents a significant challenge in large-scale organosilicon chemistry, requiring specialized processes that can accommodate both the unique structural requirements and the demanding purity specifications of this cyclic siloxane compound [1]. The industrial production methodologies encompass three primary synthetic approaches: hydrolysis-based routes, ring-opening polymerization processes, and direct synthesis methodologies [1] [2].
The hydrolysis route represents the most widely employed industrial method, utilizing chlorosilane precursors under controlled acidic conditions [2] [3]. This process typically operates at temperatures ranging from 80 to 120 degrees Celsius under elevated pressures of 1 to 3 atmospheres, with reaction times extending from 4 to 6 hours [3] [4]. The methodology involves the systematic hydrolysis of mixed methylvinylchlorosilanes in the presence of hydrochloric acid catalysts, followed by subsequent condensation reactions that promote cyclotetrasiloxane ring formation [2] [3]. Industrial implementations achieve typical yields ranging from 85 to 95 percent, though the process generates significant quantities of linear siloxane by-products and hydrochloric acid waste streams that require specialized handling and recycling protocols [3] [4].
Ring-opening polymerization methodologies represent an alternative industrial approach that utilizes smaller cyclic siloxane precursors as starting materials [2] [5]. These processes operate under base-catalyzed conditions, typically employing potassium hydroxide or other strong bases at temperatures of 145 to 155 degrees Celsius [5] [6]. The reaction mechanism involves the controlled opening of three-membered or four-membered cyclic siloxane rings, followed by rearrangement and recyclization processes that yield the desired eight-membered cyclotetrasiloxane structure [5] [6]. Industrial yields for ring-opening polymerization approaches typically range from 70 to 90 percent, with reaction times extending from 6 to 24 hours depending on the specific substrate and catalyst system employed [5] [6].
Direct synthesis methodologies, while less commonly employed in industrial settings, offer potential advantages in terms of atom economy and waste reduction [1]. These approaches utilize elemental silicon and organic halide precursors under metal-catalyzed conditions, typically employing copper catalysts at elevated temperatures ranging from 300 to 400 degrees Celsius [1]. The direct synthesis route operates under pressures of 1 to 5 atmospheres with reaction times of 2 to 8 hours, achieving yields of 60 to 80 percent [1]. However, the formation of metal halide by-products and the requirement for specialized high-temperature equipment limit the widespread adoption of direct synthesis methodologies in industrial applications [1].
Process Parameter | Hydrolysis Route | Ring-Opening Polymerization | Direct Synthesis |
---|---|---|---|
Production Method | Hydrolysis of chlorosilanes | ROP of smaller cycles | Silicon + organic halides |
Operating Temperature (°C) | 80-120 | 145-155 | 300-400 |
Pressure (atm) | 1-3 | 1 | 1-5 |
Reaction Time (hours) | 4-6 | 6-24 | 2-8 |
Catalyst Type | Acid catalyst (HCl) | Base catalyst (KOH) | Copper catalyst |
Typical Yield (%) | 85-95 | 70-90 | 60-80 |
Main By-products | Linear siloxanes, HCl | Larger cycles, oligomers | Metal halides, side products |
Laboratory-scale synthesis of 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane encompasses diverse methodological approaches that prioritize precision, selectivity, and mechanistic understanding over throughput considerations [7] [8] [9]. These techniques provide essential insights into reaction mechanisms and enable the development of optimized synthetic protocols for subsequent scale-up operations [8] [9] [10].
Hydrosilylation represents the most versatile and widely employed laboratory technique for cyclotetrasiloxane synthesis [9] [10] [11]. This methodology utilizes platinum-based catalysts, particularly the Karstedt catalyst complex, to facilitate the addition of silicon-hydrogen bonds across carbon-carbon double bonds in vinyl-containing precursors [9] [10] [11]. Laboratory implementations of hydrosilylation typically operate at temperatures ranging from 40 to 100 degrees Celsius in inert solvent systems such as toluene [10] [11]. The Karstedt catalyst, with the chemical formula platinum-bis(1,1,3,3-tetramethyl-1,3-divinyldisiloxane), demonstrates exceptional activity at catalyst loadings as low as 0.01 to 0.1 mole percent [9] [10]. Reaction times vary from 1.5 to 24 hours depending on the specific substrate combination and catalyst concentration employed [10] [11]. Laboratory-scale hydrosilylation processes achieve yields ranging from 85 to 95 percent with excellent regioselectivity for beta-addition products [10] [11].
Condensation methodologies represent another fundamental laboratory approach, utilizing the reaction between silanol-containing precursors and chlorosilane reagents under basic conditions [12] [13]. These processes typically employ triethylamine or other organic bases as catalysts at temperatures ranging from 20 to 80 degrees Celsius [12] [13]. The condensation approach requires careful control of stoichiometry and reaction conditions to favor cyclic product formation over linear polymer generation [12] [13]. Reaction times of 24 to 48 hours are typically required to achieve complete conversion, with yields ranging from 70 to 85 percent [12] [13]. The methodology demonstrates particular utility for the introduction of specific functional groups and the preparation of unsymmetrical cyclotetrasiloxane derivatives [12] [13].
Ring-opening metathesis represents an advanced laboratory technique that utilizes specialized metathesis catalysts to facilitate the rearrangement of existing cyclic siloxane structures [14] [15]. This approach operates at temperatures of 60 to 120 degrees Celsius with reaction times of 3 to 12 hours, achieving yields of 60 to 80 percent [14] [15]. The methodology demonstrates particular utility for the preparation of complex cyclotetrasiloxane architectures that are difficult to access through conventional synthetic approaches [14] [15].
Base-catalyzed cyclization methodologies utilize strong organic bases such as guanidines, phosphazenes, or amidines to promote the ring closure of linear siloxane precursors [14] [15] [16]. These processes operate at temperatures of 60 to 100 degrees Celsius with reaction times of 2 to 6 hours, achieving yields of 80 to 95 percent [14] [15] [16]. The methodology demonstrates excellent control over molecular weight and polydispersity, making it particularly valuable for the preparation of well-defined cyclotetrasiloxane products [14] [15] [16].
Acid-catalyzed formation represents a complementary approach that utilizes strong acids such as trifluoromethanesulfonic acid to promote cyclization reactions [6] [17]. These processes operate at relatively low temperatures of 0 to 50 degrees Celsius with reaction times of 1 to 8 hours, achieving yields of 75 to 90 percent [6] [17]. The methodology demonstrates particular utility for the preparation of cyclotetrasiloxanes containing acid-sensitive functional groups [6] [17].
Method | Starting Materials | Catalyst | Temperature (°C) | Yield (%) | Reaction Time (h) |
---|---|---|---|---|---|
Hydrosilylation | Silyl hydrides + vinyl compounds | Platinum (Karstedt) | 40-100 | 85-95 | 1.5-24 |
Condensation | Silanols + chlorosilanes | Triethylamine | 20-80 | 70-85 | 24-48 |
Ring-Opening Metathesis | Cyclic siloxanes | Metathesis catalyst | 60-120 | 60-80 | 3-12 |
Base-Catalyzed Cyclization | Linear siloxanes | Strong organic bases | 60-100 | 80-95 | 2-6 |
Acid-Catalyzed Formation | Alkoxysilanes | Trifluoromethanesulfonic acid | 0-50 | 75-90 | 1-8 |
The purification of 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane requires sophisticated methodological approaches that address the unique challenges associated with cyclic siloxane compounds, including their sensitivity to thermal degradation, propensity for ring-opening reactions, and the presence of structurally similar impurities [18] [12] [19] [20]. The development of effective purification protocols represents a critical aspect of cyclotetrasiloxane chemistry, as even minor impurities can significantly impact subsequent polymerization reactions and end-product performance characteristics [19] [20].
Distillation represents the most widely employed purification methodology for cyclotetrasiloxane compounds, utilizing the distinct volatility differences between the target compound and potential impurities [18] [21]. The optimal distillation conditions for 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane involve operation at 110 to 112 degrees Celsius under reduced pressure of 10 millimeters of mercury [18] [22]. These conditions enable the achievement of purities exceeding 97 percent while maintaining recovery yields of 85 to 95 percent [18] [22]. The distillation process requires careful temperature control to prevent thermal decomposition of the vinyl functional groups, which can occur at elevated temperatures leading to the formation of complex reaction products [21] [20]. Industrial-scale distillation operations often incorporate multiple theoretical plates and reflux ratios optimized to maximize separation efficiency while minimizing energy consumption [20].
Column chromatography represents an essential purification technique for laboratory-scale preparations and for the removal of closely related structural isomers [12] [23]. The methodology typically employs silica gel as the stationary phase with gradient elution systems utilizing hexanes and ethyl acetate mixtures [12] [23]. The chromatographic separation achieves purities exceeding 95 percent with recovery yields ranging from 70 to 85 percent [12] [23]. The technique demonstrates particular utility for the separation of cyclotetrasiloxane products from linear siloxane impurities and for the isolation of specific regioisomers [12] [23]. However, the time-intensive nature of chromatographic separations and the requirement for large volumes of organic solvents limit its application to smaller-scale preparations [12] [23].
Crystallization methodologies, while less commonly employed, offer the potential for achieving the highest purity levels in cyclotetrasiloxane preparations [12] [8]. The process typically utilizes ethanol as the crystallization solvent at room temperature, enabling the achievement of purities exceeding 99 percent [12] [8]. However, the crystallization approach is limited by relatively low recovery yields of 60 to 80 percent and its applicability only to cyclotetrasiloxane derivatives that exhibit favorable crystallization behavior [12] [8]. The methodology demonstrates particular value for the preparation of analytical standards and for applications requiring exceptional purity levels [12] [8].
Azeotropic distillation represents a specialized purification approach designed to address the persistent problem of water contamination in cyclotetrasiloxane preparations [19] [20]. The methodology utilizes organic solvents that form azeotropic mixtures with water, enabling the effective removal of trace moisture that can catalyze unwanted ring-opening reactions [19] [20]. Azeotropic distillation processes achieve purities exceeding 90 percent with recovery yields of 80 to 90 percent [19] [20]. The technique demonstrates particular utility for the preparation of anhydrous cyclotetrasiloxane products required for controlled polymerization reactions [19] [20].
Steam distillation represents a gentle purification approach that operates under relatively mild conditions, minimizing the risk of thermal decomposition [20]. The process utilizes steam at 100 degrees Celsius under atmospheric pressure, achieving purities exceeding 85 percent with recovery yields of 75 to 85 percent [20]. However, the methodology is limited to volatile cyclotetrasiloxane compounds and requires subsequent drying procedures to remove residual water [20].
Solvent extraction methodologies utilize the differential solubility of cyclotetrasiloxane compounds in various solvent systems to achieve selective purification [20]. The process typically employs acetone-water mixtures or other biphasic solvent systems, achieving purities exceeding 90 percent with recovery yields of 70 to 90 percent [20]. The methodology demonstrates particular utility for the removal of ionic impurities and for the concentration of cyclotetrasiloxane products from dilute solutions [20].
Purification Method | Operating Conditions | Purity Achieved (%) | Recovery Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|
Distillation | 110-112°C/10 mmHg | >97 | 85-95 | High purity, scalable | Energy intensive |
Column Chromatography | Silica gel, hexanes-EtOAc | >95 | 70-85 | Effective separation | Time consuming |
Crystallization | Ethanol, room temperature | >99 | 60-80 | Highest purity | Low yields |
Azeotropic Distillation | With organic solvents | >90 | 80-90 | Removes water impurities | Requires specific solvents |
Steam Distillation | 100°C, atmospheric pressure | >85 | 75-85 | Gentle conditions | Limited to volatile compounds |
Solvent Extraction | Acetone/water systems | >90 | 70-90 | Selective removal | Multiple extractions needed |
The comprehensive characterization of 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane requires the integration of multiple analytical techniques that collectively provide detailed structural information, purity assessment, and confirmation of the desired cyclotetrasiloxane architecture [24] [25] [26] [27]. The unique structural features of this compound, including the cyclic siloxane backbone, alternating methyl and vinyl substituents, and the potential for isomeric variations, necessitate the application of sophisticated analytical methodologies [24] [25] [26].
Nuclear magnetic resonance spectroscopy represents the cornerstone analytical technique for cyclotetrasiloxane characterization, providing detailed information about the molecular structure, substitution patterns, and purity levels [25] [28] [29]. Proton nuclear magnetic resonance spectroscopy enables the identification and quantification of the vinyl and methyl substituents through characteristic chemical shift patterns [25] [28]. The vinyl protons typically appear as multiplets in the range of 5.8 to 6.2 parts per million, while the methyl protons attached to silicon appear as singlets at approximately 0.08 to 0.55 parts per million [25] [28]. The integration ratios between these signals provide direct confirmation of the 1:1 ratio of methyl to vinyl substituents in the target compound [25] [28]. The detection limit for proton nuclear magnetic resonance analysis ranges from 0.1 to 1 milligram per milliliter with typical analysis times of 15 to 30 minutes [25] [28].
Silicon-29 nuclear magnetic resonance spectroscopy provides essential information about the silicon environment and connectivity within the cyclotetrasiloxane structure [25] [28] [29]. The silicon atoms in the cyclotetrasiloxane ring typically exhibit chemical shifts around -22 parts per million, characteristic of tetracoordinate silicon centers in cyclic siloxane environments [25] [28]. The technique enables the detection of linear siloxane impurities, which exhibit distinctly different chemical shift patterns, and provides quantitative information about the purity of the cyclotetrasiloxane product [25] [28]. The detection limit for silicon-29 nuclear magnetic resonance ranges from 1 to 5 milligrams per milliliter with analysis times of 30 to 60 minutes [25] [28].
Carbon-13 nuclear magnetic resonance spectroscopy complements the structural characterization by providing detailed information about the carbon framework of the vinyl and methyl substituents [25] [28] [29]. The vinyl carbon atoms typically appear in the range of 130 to 140 parts per million, while the methyl carbon atoms appear around 0 to 10 parts per million [25] [28]. The technique enables the detection of carbon-containing impurities and provides confirmation of the organic substituent structure [25] [28]. Detection limits range from 1 to 10 milligrams per milliliter with analysis times of 30 to 45 minutes [25] [28].
Gas chromatography-mass spectrometry represents a powerful analytical combination for molecular weight determination, structural confirmation, and impurity analysis [30] [24] [31]. The cyclotetrasiloxane compound exhibits characteristic fragmentation patterns under electron ionization conditions, with the molecular ion peak typically appearing as [M-CH₃]⁺ due to the facile loss of methyl radicals [24] [31]. The fragmentation pattern provides definitive structural confirmation and enables the identification of related impurities [24] [31]. The technique achieves detection limits of 0.1 to 1 microgram per milliliter with analysis times of 20 to 40 minutes [30] [24].
Infrared spectroscopy provides rapid functional group identification and purity assessment through the characteristic absorption bands of the siloxane backbone and organic substituents [32] [33]. The silicon-oxygen stretching vibrations typically appear in the range of 1000 to 1100 wavenumbers, while the vinyl carbon-hydrogen stretching appears around 3000 to 3100 wavenumbers [32] [33]. The technique enables the detection of hydroxyl impurities, which exhibit broad absorption bands around 3200 to 3600 wavenumbers [32] [33]. Analysis times range from 5 to 10 minutes with sample requirements of 1 to 10 milligrams [32] [33].
Thermal analysis techniques, including differential scanning calorimetry and thermogravimetric analysis, provide essential information about the thermal behavior and stability of cyclotetrasiloxane compounds [32] [34] [35] [36]. Differential scanning calorimetry enables the detection of thermal transitions, including glass transitions around -127 degrees Celsius and crystallization events [32] [36]. Thermogravimetric analysis provides information about thermal decomposition behavior, with cyclotetrasiloxane compounds typically showing decomposition onset temperatures in the range of 300 to 600 degrees Celsius [32] [35] [36]. These techniques require sample sizes of 1 to 20 milligrams with analysis times of 60 to 180 minutes [32] [36].
High-performance liquid chromatography provides complementary separation and quantification capabilities, particularly for the analysis of complex mixtures and the determination of isomeric purity [23] [37]. The technique utilizes reverse-phase chromatographic conditions with detection limits of 0.01 to 1 microgram per milliliter and analysis times of 15 to 60 minutes [23] [37]. The methodology demonstrates particular utility for the quantitative analysis of cyclotetrasiloxane products in commercial formulations and for the monitoring of synthetic reaction progress [23] [37].
Technique | Key Parameters | Information Provided | Detection Limit | Typical Analysis Time |
---|---|---|---|---|
Nuclear Magnetic Resonance (¹H NMR) | Chemical shifts (δ 0.08-0.55 ppm) | Substitution pattern, purity | 0.1-1 mg/mL | 15-30 min |
Nuclear Magnetic Resonance (²⁹Si NMR) | Silicon environment (-22 ppm) | Silicon connectivity | 1-5 mg/mL | 30-60 min |
Nuclear Magnetic Resonance (¹³C NMR) | Carbon framework (δ 0-140 ppm) | Carbon skeletal structure | 1-10 mg/mL | 30-45 min |
Gas Chromatography-Mass Spectrometry | Molecular ion [M-CH₃]⁺ | Molecular weight, fragmentation | 0.1-1 μg/mL | 20-40 min |
Infrared Spectroscopy | Si-O stretch (1000-1100 cm⁻¹) | Functional group identification | 1-10 mg | 5-10 min |
Differential Scanning Calorimetry | Glass transition (-127°C) | Thermal transitions | 1-10 mg | 60-120 min |
Thermogravimetric Analysis | Decomposition (300-600°C) | Thermal stability | 1-20 mg | 60-180 min |
High Performance Liquid Chromatography | Retention time analysis | Component separation | 0.01-1 μg/mL | 15-60 min |
Irritant